molecular formula C12H9F3N4O2 B11797496 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11797496
M. Wt: 298.22 g/mol
InChI Key: NMHMFOAJYCMNAK-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a molecular formula of C12H9F3N4O2 and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an imidazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves multiple steps, typically starting with the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves the formation of the imidazole ring and the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid include:

    1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid: Shares a similar pyrimidine and trifluoromethyl structure but differs in the heterocyclic ring.

    1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of an imidazole ring.

These compounds highlight the uniqueness of this compound in terms of its specific ring structure and functional groups.

Properties

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)8-3-9(18-10(17-8)6-1-2-6)19-4-7(11(20)21)16-5-19/h3-6H,1-2H2,(H,20,21)

InChI Key

NMHMFOAJYCMNAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3C=C(N=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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